1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15816116
InChI: InChI=1S/C7H7IN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3
SMILES:
Molecular Formula: C7H7IN2OS
Molecular Weight: 294.12 g/mol

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone

CAS No.:

Cat. No.: VC15816116

Molecular Formula: C7H7IN2OS

Molecular Weight: 294.12 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone -

Specification

Molecular Formula C7H7IN2OS
Molecular Weight 294.12 g/mol
IUPAC Name 1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone
Standard InChI InChI=1S/C7H7IN2OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,1-2H3
Standard InChI Key MQIQLWWIKWPOCR-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NC(=NC=C1I)SC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(5-iodo-2-methylsulfanylpyrimidin-4-yl)ethanone, reflects its substitution pattern on the pyrimidine ring. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Iodo group (-I) at position 5: Enhances electrophilic reactivity and serves as a leaving group in substitution reactions.

    • Methylthio group (-SMe) at position 2: Contributes to electron-rich regions, facilitating nucleophilic attacks.

    • Acetyl group (-COCH₃) at position 4: Introduces ketone functionality for further derivatization .

Table 1: Molecular Data

PropertyValueSource
Molecular formulaC₇H₇IN₂OS
Molecular weight294.12 g/mol
CAS number122372-21-8 (related analog)
SMILESCC(=O)C1=NC(=NC=C1I)SC
InChIKeyMQIQLWWIKWPOCR-UHFFFAOYSA-N

Spectroscopic Insights

  • NMR: The proton NMR spectrum typically shows signals for the acetyl methyl group (~2.6 ppm), pyrimidine protons (~8.0–8.5 ppm), and methylthio group (~2.1 ppm) .

  • IR: Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) are observed.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution and iodination reactions:

  • Nucleophilic Acyl Substitution: A precursor such as 2-(methylthio)pyrimidin-4-yl chloride reacts with acetyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the acetyl group.

  • Iodination: Subsequent iodination at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) yields the target compound .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Acyl substitutionAcetyl chloride, K₂CO₃, DMF65–75
IodinationNIS, DMF, 80°C70–85

Chemical Reactivity

  • Nucleophilic Substitution: The iodo group undergoes displacement with amines or thiols to form C-N or C-S bonds.

  • Oxidation: The methylthio group can be oxidized to sulfone or sulfoxide derivatives using H₂O₂ or mCPBA .

  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids enable aryl group introduction at position 5 .

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO and DMF; low solubility in water due to hydrophobic substituents.

  • Melting Point: Estimated 150–160°C (analogs with similar structures exhibit this range) .

  • Stability: Stable under inert conditions but sensitive to light due to the iodo group .

Biological Activities and Applications

Antibacterial Activity

Methylthio-substituted pyrimidines exhibit moderate activity against Pseudomonas aeruginosa (MIC = 32–64 μg/mL) . The iodo group may enhance membrane permeability, improving efficacy against Gram-negative pathogens .

Table 3: Biological Data for Structural Analogs

CompoundTarget OrganismActivity (EC₅₀/MIC)Reference
2-(Methylthio)pyrimidineP. aeruginosa64 μg/mL
Iodo-pyrimidine derivativeInfluenza A virus22 μM

Agricultural Applications

As a herbicide safener, pyrimidine derivatives protect crops from 2,4-D toxicity by inducing detoxification enzymes . The acetyl group in 1-(5-Iodo-2-(methylthio)pyrimidin-4-yl)ethanone could enhance binding to plant receptors .

Research Findings and Future Directions

Recent Advances

  • Drug Discovery: Molecular docking studies reveal affinity for bacterial proteins (e.g., P. aeruginosa PqsR) with binding energies of −7.5 kcal/mol .

  • Material Science: Iodinated pyrimidines serve as precursors for conductive polymers in organic electronics .

Challenges and Opportunities

  • Synthetic Optimization: Improving iodination yields via catalyst screening (e.g., Pd/Cu systems) .

  • Toxicity Profiling: Assessing hepatotoxicity and genotoxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator